molecular formula C8H8N4 B8500962 5-(1H-imidazol-1-yl)pyridin-3-amine

5-(1H-imidazol-1-yl)pyridin-3-amine

Cat. No.: B8500962
M. Wt: 160.18 g/mol
InChI Key: HPRQBAKZEVTPIN-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-1-yl)pyridin-3-amine is a heteroaromatic compound featuring a pyridine core substituted with an imidazole group at the 5-position and an amine group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anticancer agents.

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

5-imidazol-1-ylpyridin-3-amine

InChI

InChI=1S/C8H8N4/c9-7-3-8(5-11-4-7)12-2-1-10-6-12/h1-6H,9H2

InChI Key

HPRQBAKZEVTPIN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=CN=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomerism: Positional Variations

6-(1H-Imidazol-1-yl)pyridin-3-amine

  • Structure : The imidazole group is at the 6-position of pyridine instead of the 5-position.
  • Synthesis : Synthesized from 2-chloro-5-nitropyridine and imidazole with a 59% yield .
  • Significance : Positional isomerism may alter electronic distribution, affecting reactivity and binding affinity in biological targets.

Core Heterocycle Variations

1-Ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine

  • Structure : Pyrazole core substituted with ethyl and imidazolylmethyl groups.
  • Properties :
    • Molecular formula: C₉H₁₃N₅
    • pKa: 6.73 (predicted), indicating moderate basicity .
    • Boiling point: 440°C (predicted), suggesting thermal stability .
  • Applications: Pyrazole derivatives are known for diverse pharmacological activities, including antimicrobial and anticancer effects.

N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (12i)

  • Structure : Pyrazolo-pyridine core with a piperazine substituent.
  • Synthesis : 58% yield; high purity (99.3%) confirmed by HPLC .
  • Significance : The piperazine group enhances solubility and may improve blood-brain barrier penetration.

7-(1H-Imidazol-1-yl)-2-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine

  • Structure : Thiazolo-pyrimidine fused ring system with imidazole and pyridine substituents.
  • Applications : Thiazolo-pyrimidines are explored as kinase inhibitors due to their planar aromatic systems.

Functional Group Modifications

(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine

  • Structure : Benzoimidazole core with trifluoromethyl-imidazole and fluorine substituents.
  • Properties :
    • Molecular weight: 546.1 g/mol (LC/MS) .
    • Fluorine and CF₃ groups enhance metabolic stability and lipophilicity.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Formula Yield/Purity Notable Properties
5-(1H-Imidazol-1-yl)pyridin-3-amine Pyridine 5-Imidazolyl, 3-NH₂ C₈H₈N₄ N/A Base for kinase inhibitors
6-(1H-Imidazol-1-yl)pyridin-3-amine Pyridine 6-Imidazolyl, 3-NH₂ C₈H₈N₄ 59% yield Structural isomer
1-Ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine Pyrazole Ethyl, imidazolylmethyl C₉H₁₃N₅ N/A pKa = 6.73
Compound 12i Pyrazolo-pyridine Piperazine, imidazolylpropyl C₂₅H₃₅N₇O 58% yield, 99.3% High solubility
Thiazolo-pyrimidine derivative Thiazolo-pyrimidine Imidazolyl, pyridinyl C₁₃H₉N₇S N/A Sulfur-enhanced binding
Benzoimidazole derivative Benzoimidazole Trifluoromethyl-imidazolyl, fluorine C₂₆H₂₀F₄N₈O Rt = 1.82 min (LC/MS) Antitumor candidate

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